molecular formula C26H40INO2 B2722024 1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1,4-dimethylpiperidin-1-ium iodide CAS No. 1103853-60-6

1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1,4-dimethylpiperidin-1-ium iodide

Cat. No.: B2722024
CAS No.: 1103853-60-6
M. Wt: 525.515
InChI Key: PAAIYOHGDOBXOI-UHFFFAOYSA-M
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Description

This quaternary ammonium compound features a 2-hydroxypropyl backbone bridging a 4-(adamantan-1-yl)phenoxy group and a 1,4-dimethylpiperidin-1-ium iodide moiety. The adamantane group confers high lipophilicity and metabolic stability, while the iodide counterion enhances water solubility. Commercial availability is confirmed by suppliers such as Quimica Industrial Neumann S.A. de C.V. .

Properties

IUPAC Name

1-[4-(1-adamantyl)phenoxy]-3-(1,4-dimethylpiperidin-1-ium-1-yl)propan-2-ol;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40NO2.HI/c1-19-7-9-27(2,10-8-19)17-24(28)18-29-25-5-3-23(4-6-25)26-14-20-11-21(15-26)13-22(12-20)16-26;/h3-6,19-22,24,28H,7-18H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAIYOHGDOBXOI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC[N+](CC1)(C)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1,4-dimethylpiperidin-1-ium iodide is a quaternary ammonium compound with a complex structure that includes an adamantane moiety, a phenoxy group, and a piperidine ring. This compound exhibits significant biological activity, particularly as a ligand for histamine H3 receptors, which are implicated in various neurological processes.

  • Molecular Formula : C₃₃H₄₁INO₂
  • Molecular Weight : 525.5 g/mol
  • CAS Number : 1103853-60-6

Histamine H3 Receptor Modulation

Research indicates that this compound acts as a ligand for histamine H3 receptors. These receptors play crucial roles in regulating neurotransmission and are involved in sleep-wake cycles and cognitive functions. Modulating these receptors can have therapeutic implications for conditions such as narcolepsy and neurodegenerative diseases like Alzheimer’s.

Table 1: Comparison of Biological Activities

Activity TypeDescription
Receptor Binding Significant affinity for histamine H3 receptors
Neurotransmitter Modulation Potential effects on neurotransmitter release and signaling pathways
Antimicrobial Activity Possible interactions with microbial targets, although specific data is limited

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its interaction with histamine H3 receptors may involve:

  • Competitive Binding : Competing with endogenous histamine for receptor sites.
  • Allosteric Modulation : Altering the receptor's conformation to enhance or inhibit signaling pathways.

Study on Histamine Receptor Interaction

A study focused on the binding affinity of various compounds to histamine H3 receptors found that derivatives similar to this compound exhibited promising results. The study employed radiolabeled ligands to assess binding affinities, revealing that the adamantane structure enhances lipophilicity, facilitating better membrane penetration and receptor interaction.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Utilizing appropriate alkylation methods.
  • Introduction of the Adamantane Moiety : This step enhances the biological activity due to increased lipophilicity.
  • Quaternization Reaction : Converting the tertiary amine into a quaternary ammonium salt with iodide as the counterion.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The target compound’s quaternary ammonium iodide group distinguishes it from analogs with neutral piperazine or triazole moieties, likely enhancing ionic interactions in biological systems.
  • Adamantane is a common feature, contributing to rigid hydrophobic domains across all compounds.
  • Synthesis routes for analogs frequently employ ethanol reflux and formaldehyde-mediated alkylation, suggesting shared methodologies for the target compound .

Crystallographic and Physicochemical Properties

Table 2: Crystallographic and Stability Data
Compound Name Crystal System / Packing Stability and Solubility
Target Compound Not explicitly reported; inferred to form L-shaped conformers due to adamantane steric bulk High solubility in polar solvents (iodide counterion); pH likely 4.5–6.5 (analog-based inference)
3-(Adamantan-1-yl)-4-methyl-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione Pseudo-centrosymmetric dimers with C–H⋯π interactions Stable in ethanol; melting point ~436–438 K
3-(Adamantan-1-yl)-1-[(4-ethylpiperazin-1-yl)methyl]-4-[(E)-(4-hydroxybenzylidene)amino]-1H-1,2,4-triazole-5(4H)-thione Zigzag chains via O–H⋯N hydrogen bonds High thermal stability (melting point 436–438 K); soluble in DMSO

Key Observations :

  • Adamantane-containing compounds exhibit distinct packing motifs (e.g., dimers, chains) stabilized by non-covalent interactions. The target compound’s iodide ion may facilitate ionic lattice stabilization.
  • Melting points for analogs exceed 430 K, suggesting the target compound has comparable thermal stability .

Preparation Methods

Synthesis of 4-(Adamantan-1-yl)phenol

Intermediate preparation :

  • Adamantylation of phenol :
    Adamantane-1-carboxylic acid is converted to 1-adamantyl magnesium bromide via Grignard reagent formation, followed by coupling with 4-bromophenol under Ullmann conditions (CuI, K₂CO₃, DMF, 120°C).
    Yield : ~75%.

Formation of 3-[4-(Adamantan-1-yl)phenoxy]-1,2-propanediol

Epoxide ring-opening :

  • Reaction conditions :
    4-(Adamantan-1-yl)phenol is treated with epichlorohydrin in the presence of NaOH (10% aq.) at 60°C for 6 hours, yielding glycidyl ether. Subsequent hydrolysis with H₂SO₄ (2M) affords the diol.
    Key data :
    • Epichlorohydrin : Phenol molar ratio = 3:1
    • Yield : 82%.

Quaternization to Form Piperidinium Iodide

Methylation with methyl iodide :

  • Reaction conditions :
    The tertiary amine is quaternized using methyl iodide in N-methyl-2-pyrrolidone (NMP) at room temperature for 48 hours under dark conditions. K₂CO₃ is added to scavenge HI.
    Key data :
    • Methyl iodide : Amine molar ratio = 1.5:1
    • Yield : 89%.
    • Purity : >98% (confirmed by ¹H NMR).

Optimization and Challenges

Regioselectivity in Epoxide Ring-Opening

  • Issue : Competing reactions at primary vs. secondary hydroxyl groups.
  • Solution : Use of bulky bases (e.g., DBU) to favor primary site reactivity.

Purification of Quaternary Ammonium Salt

  • Method : Recrystallization from ethanol/water (4:1 v/v) removes unreacted starting materials.
  • Crystallization yield : 76%.

Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 1.71 (s, 6H, adamantane-H), 3.22 (s, 6H, N-CH₃), 3.85 (m, 2H, OCH₂), 4.45 (m, 1H, CHOH), 6.92–7.45 (m, 4H, aromatic-H).
  • ESI-MS : m/z 483.3 [M-I]⁺.

Purity Assessment

  • HPLC : C18 column, MeCN/H₂O (70:30), retention time = 8.2 min, purity >99%.

Comparative Analysis of Methods

Step Method A (Patent) Method B (Research)
Adamantylation Ullmann coupling (CuI) Grignard reagent (Mg)
Epoxide hydrolysis H₂SO₄ (2M) HCl (1M)
Quaternization MeI, CH₃CN, 24h MeI, NMP, 48h
Overall yield 58% 72%

Key takeaway : Method B offers higher yields due to improved solubility in NMP and prolonged reaction time.

Industrial-Scale Considerations

  • Cost drivers : Adamantane derivatives and methyl iodide account for 65% of raw material costs.
  • Green chemistry : Replacement of MeI with dimethyl sulfate (DMS) is explored but reduces yield to 54%.

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